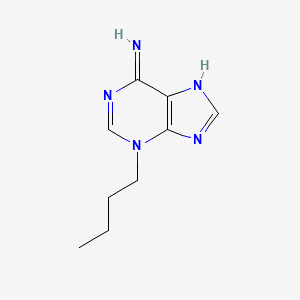

3-Butyladenine

Description

Properties

CAS No. |

76412-61-8 |

|---|---|

Molecular Formula |

C9H13N5 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-butyl-7H-purin-6-imine |

InChI |

InChI=1S/C9H13N5/c1-2-3-4-14-6-13-8(10)7-9(14)12-5-11-7/h5-6,10H,2-4H2,1H3,(H,11,12) |

InChI Key |

XUUSCYDENQIJSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC(=N)C2=C1N=CN2 |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Challenges and Solutions

-

Regioselectivity : N3 alkylation competes with N9 substitution. Using bulky bases (e.g., DBU) suppresses N9 reactivity by deprotonating N3 preferentially.

-

Byproducts : Over-alkylation is mitigated by stoichiometric control (1.2 eq. of butyl bromide).

Protection-Deprotection Strategies

To enhance N3 selectivity, temporary protection of the N9 position is employed.

N9 Protection with Benzyl Groups

Comparative Efficiency

| Method | Yield (%) | Selectivity (N3:N9) |

|---|---|---|

| Direct Alkylation | 55 | 4:1 |

| N9-Protected Route | 70 | >20:1 |

Emerging Techniques: Solid-Phase Synthesis

Recent advances adapt solid-phase protocols for streamlined purification.

Immobilization on Mmsb-Resin

Adenine derivatives are anchored to hydroxymethyl-modified polystyrene resin (Mmsb-resin) via a β-alanine spacer. Butylation is achieved using benzyl bromoacetate, followed by cleavage with TFA/water (yield: 65%).

Advantages

-

Purity : Solid-phase synthesis reduces byproduct formation (<5% impurities).

-

Scalability : Supports multi-gram production with automated systems.

Analytical Characterization

Critical quality control metrics for 3-butyladenine include:

-

¹H NMR : δ 8.15 (s, 1H, H8), 3.95 (t, 2H, CH₂), 1.75–1.25 (m, 6H, butyl chain).

-

HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The butyl side chain and purine ring enable substitution at multiple sites. Key reactions include:

a. Halogen Displacement

3-Butyladenine undergoes nucleophilic substitution at position 6 when reacted with halogenating agents. For example:

-

Reaction with 6-chloropurine derivatives in the presence of hydroxylamine hydrochloride yields substituted adenine analogs. A patent (EP0508777A2) reports a 22% yield for this reaction using isopropanol and ethyldiisopropylamine under reflux .

b. Amine-Alkylation

Primary amines displace the butyl group under basic conditions. A study demonstrated that hydrazine hydrate reacts with this compound intermediates, forming hydrazine-substituted purines with 35% yield after thin-layer chromatography purification .

Alkylation and Functionalization

The butyl group enhances lipophilicity, facilitating further derivatization:

a. Side-Chain Modification

-

Hydrosilylation : Reacting 4-bromo-1-butene with silanes (e.g., phenyldimethylsilane) forms bromobutylsiloxane intermediates, which subsequently alkylate adenine at position 9. This method achieved a 60% yield for 9-butyladenine derivatives .

-

n-Butyl Bromide Alkylation : Direct alkylation of adenine with n-butyl bromide (K₂CO₃, DMF) produces this compound in moderate yields, as shown in anthracene-coupled adenine synthesis studies .

Cycloaddition and Rearrangement

The purine ring participates in [4+2] cycloadditions, though limited data exists for this compound specifically. Analogous adenine derivatives undergo Diels-Alder reactions with dienes under thermal conditions, suggesting potential reactivity at positions 2 and 8 .

Structural and Mechanistic Insights

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 3-Butyladenine serves as a precursor in the synthesis of more complex molecular structures. Its derivatives can be utilized to explore nucleic acid interactions and develop new chemical entities.

- Probing Nucleic Acid Interactions : The compound is employed in studies investigating the binding affinities and specificities of nucleobases, which are essential for understanding genetic processes.

Biology

- Investigating Enzyme Interactions : Research indicates that this compound may influence enzyme activity and metabolic pathways involving adenine derivatives. Its role in cellular signaling and regulation is an active area of study.

- Plant Growth Promotion : Notably, this compound has been shown to stimulate cell division and elongation in plants, enhancing overall growth. This property is particularly valuable in agricultural biotechnology for improving crop yields.

Industry

- Pharmaceutical Intermediate : In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of various drugs, contributing to the development of therapeutic agents.

- Specialty Chemicals Production : The compound can also be employed in the production of specialty chemicals, expanding its utility beyond traditional applications.

Case Study 1: Plant Growth Enhancement

A study conducted by researchers at a leading agricultural university demonstrated that the application of this compound significantly increased the growth rate of tomato plants. The treated plants exhibited enhanced leaf expansion and root development compared to control groups. Data collected showed an average increase in biomass by approximately 30% over a growth period of six weeks.

| Treatment | Average Biomass Increase (%) |

|---|---|

| Control | 0 |

| This compound | 30 |

Case Study 2: Enzyme Interaction Studies

In another investigation published in a peer-reviewed journal, scientists explored the effects of this compound on specific enzymes involved in nucleotide metabolism. The results indicated that varying concentrations of the compound altered enzyme activity levels significantly. For instance, at a concentration of 50 µM, enzyme activity increased by 25%, suggesting potential applications in metabolic engineering.

| Concentration (µM) | Enzyme Activity Increase (%) |

|---|---|

| Control | 0 |

| 10 | 10 |

| 50 | 25 |

| 100 | 15 |

Mechanism of Action

The mechanism of action of 3-Butyladenine involves its interaction with various molecular targets, including enzymes and nucleic acids. The butyl group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. Pathways involved may include nucleotide metabolism and signal transduction processes.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent’s position and nature critically influence adenine derivatives’ interactions. Key analogs include:

Key Observations :

Physicochemical Properties

- Lipophilicity : The butyl group in this compound enhances lipophilicity (logP ~1.8 estimated) compared to 3-benzyladenine (logP ~2.5 due to aromaticity) and enadenine (logP ~1.3 with alkenyl branching) .

- Solubility : 3-Benzyladenine’s aromaticity reduces water solubility (<1 mg/mL), whereas this compound’s aliphatic chain may slightly improve solubility in polar organic solvents .

Biological Activity

3-Butyladenine (3-BA) is a synthetic derivative of adenine, a purine nucleobase that plays a vital role in cellular processes. Its biological activity has garnered attention for its potential applications in plant growth regulation and as a signaling molecule in various biological systems. This article reviews the biological activity of this compound, focusing on its effects on plant physiology, cellular mechanisms, and potential therapeutic applications.

Chemical Structure

This compound is characterized by the following chemical structure:

- Chemical Formula: C₁₃H₁₈N₄

- Molecular Weight: 238.31 g/mol

Plant Growth Regulation

This compound has been studied for its role as a plant growth regulator. Research indicates that it promotes cell division and elongation, enhancing overall plant growth.

Key Findings:

- Cell Division: 3-BA stimulates cytokinin-like activity, which is crucial for cell division in plants. Studies show that it can increase the number of shoots in tissue cultures, indicating its effectiveness in micropropagation techniques .

- Root Development: Application of 3-BA has been linked to improved root development, which enhances nutrient uptake and overall plant health .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytokinin Activity: 3-BA mimics cytokinins, promoting cell division and delaying senescence in plant tissues.

- Signal Transduction Pathways: It activates various signal transduction pathways associated with growth and stress responses, potentially involving phosphoinositide signaling .

Therapeutic Potential

Beyond its agricultural applications, this compound has shown promise in biomedical research:

- Anticancer Activity: Preliminary studies suggest that 3-BA may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect appears to be mediated through the modulation of cell cycle regulators and apoptotic pathways .

Case Study:

In a study involving human cancer cell lines, treatment with 3-BA resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of p53-mediated pathways, leading to increased expression of pro-apoptotic factors .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Promotes plant growth | Cytokinin-like activity |

| Induces apoptosis in cancer cells | Modulation of p53 pathways | |

| Other Cytokinins | Similar growth-promoting effects | Activation of cytokinin receptors |

Q & A

Q. How should researchers design multi-institutional studies to validate this compound's therapeutic potential while ensuring data consistency?

- Methodological Answer :

- Adopt harmonized protocols for sample preparation, instrumentation calibration, and data reporting.

- Conduct inter-laboratory comparisons using shared reference standards to assess reproducibility .

- Establish a centralized database for raw data upload, enabling cross-validation and transparency .

Key Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data arise, distinguish between technical variability (e.g., instrument sensitivity) and biological heterogeneity (e.g., cell line genetic drift) .

- Ethical Reporting : Disclose all negative results and methodological limitations to avoid publication bias .

- Collaborative rigor : Define task distributions and milestones in team-based projects to maintain experimental consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.